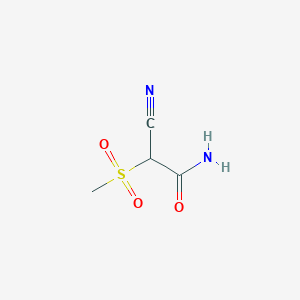
2-Cyano-2-(methanesulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-(methanesulfonyl)acetamide is an organic compound characterized by the presence of a cyano group, a methanesulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-(methanesulfonyl)acetamide typically involves the reaction of methanesulfonyl chloride with cyanoacetamide under basic conditions. The reaction proceeds as follows:
- Methanesulfonyl chloride is added dropwise to a solution of cyanoacetamide in an appropriate solvent, such as dichloromethane.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-2-(methanesulfonyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Condensation Reactions: Catalysts such as piperidine or pyridine in the presence of heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted cyanoacetamides.
Condensation Reactions: Heterocyclic compounds such as pyridines and pyrazoles.
Reduction: Amino derivatives of cyanoacetamide.
Scientific Research Applications
2-Cyano-2-(methanesulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Derivatives of this compound are being investigated for their potential as anticancer agents, antiviral drugs, and anti-inflammatory compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(methanesulfonyl)acetamide and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
2-Cyanoacetamide: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylacetamide: Similar in structure but lacks the cyano group.
Cyanoacetylurea: Contains a cyano group and an acetamide moiety but has a different functional group arrangement.
Uniqueness: 2-Cyano-2-(methanesulfonyl)acetamide is unique due to the presence of both the cyano and methanesulfonyl groups, which confer distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.
Properties
CAS No. |
10517-92-7 |
|---|---|
Molecular Formula |
C4H6N2O3S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
2-cyano-2-methylsulfonylacetamide |
InChI |
InChI=1S/C4H6N2O3S/c1-10(8,9)3(2-5)4(6)7/h3H,1H3,(H2,6,7) |
InChI Key |
PGJDSPYDHRNJJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
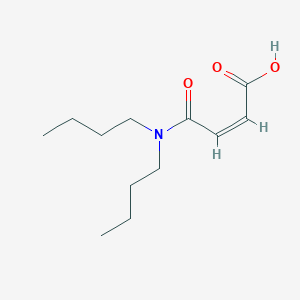


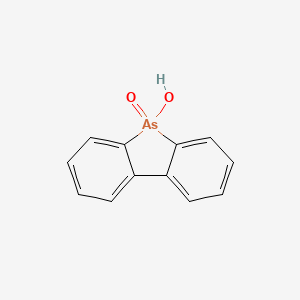
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
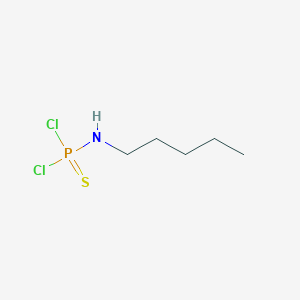

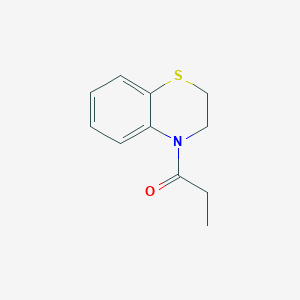
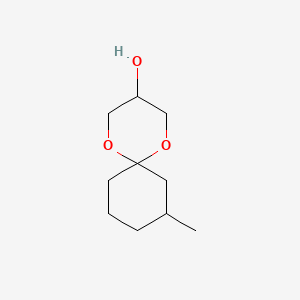

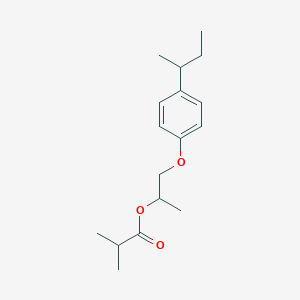
![3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
